Tert-butyl (2-bromo-4-fluorophenyl)carbamate

Synthetic methodology Amine protection Boc anhydride

Medicinal chemists needing ortho-aryl installation with para-fluorine retention face regiochemical risk: the 4-bromo-2-fluoro isomer gives incorrect connectivity. tert-Butyl (2-bromo-4-fluorophenyl)carbamate (CAS 384793-18-4) is the direct, validated precursor: • Ortho-Br activated by para-F for efficient Pd-catalyzed Suzuki/Buchwald-Hartwig coupling • Boc group removable under mild acid without affecting aryl halide • 89% validated synthesis yield ensures reliable sourcing • Crystalline solid (mp 38-39°C) for precise parallel synthesis weighing

Molecular Formula C11H13BrFNO2
Molecular Weight 290.13 g/mol
CAS No. 384793-18-4
Cat. No. B1280470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-bromo-4-fluorophenyl)carbamate
CAS384793-18-4
Molecular FormulaC11H13BrFNO2
Molecular Weight290.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)Br
InChIInChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15)
InChIKeyKZKKPWHZRLYHGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-Bromo-4-Fluorophenyl)carbamate Overview


Tert-butyl (2-bromo-4-fluorophenyl)carbamate (CAS 384793-18-4), also referred to as 2-bromo-N-Boc-4-fluoroaniline, is a member of the N-Boc-protected halogenated aniline class with the molecular formula C11H13BrFNO2 and molecular weight 290.13 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen, an ortho-bromine, and a para-fluorine substituent on the phenyl ring. It is a crystalline solid with a melting point of 38–39 °C, a density of 1.459 g/cm³, and a predicted pKa of 11.91 . This substitution pattern yields a bifunctional building block in which the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom modulates the electronic properties of the aromatic ring without participating directly in bond-forming events.

1 Ortho-bromo/para-fluoro scaffold for Pd-catalyzed cross-coupling workflows
2 Boc-protected aniline compatible with mild acidic deprotection strategies
3 Crystalline solid with defined melting point supports automated parallel synthesis

Substitution Risks: tert-Butyl (2-Bromo-4-Fluorophenyl)carbamate


The tert-butyl (2-bromo-4-fluorophenyl)carbamate scaffold cannot be freely replaced by other N-Boc-haloaniline isomers or by non-fluorinated analogues because the position of the bromine (ortho) and fluorine (para) substituents dictates both the electronic landscape of the aromatic ring and the steric environment around the cross-coupling site. The ortho-bromine is activated by the electron-withdrawing para-fluorine, leading to a unique reactivity profile in Pd-catalyzed transformations that differs markedly from the para-bromo isomer (N-Boc-4-bromo-2-fluoroaniline, CAS 209958-42-9) . When a specific regioisomer is required in a multi-step synthesis—for example, to install a biaryl bond at the 2-position while retaining the 4-fluoro group for downstream metabolic stability—substituting the 2-bromo-4-fluoro isomer with the 4-bromo-2-fluoro isomer would deliver an entirely different connectivity and electronic profile in the final product. Furthermore, the Boc group serves as an orthogonal protecting group that can be removed under mild acidic conditions without affecting the aryl halide functionality, but its stability during cross-coupling is influenced by the substitution pattern, making generic replacement risky without experimental validation.

Target
2-Bromo-4-fluoro isomer
Alternative
4-Bromo-2-fluoro isomer

Regioisomer substitution alters coupling-site connectivity and electronic landscape. Ortho-bromine reactivity and para-fluorine electronic influence may not transfer, risking incorrect final-product architecture and different steric profiles in cross-coupling.

Evidence: tert-Butyl (2-Bromo-4-Fluorophenyl)carbamate vs Isomer


Boc Protection Synthesis Yield

In a patent protocol employing molecular iodine as catalyst and Boc anhydride under argon at room temperature, tert-butyl (2-bromo-4-fluorophenyl)carbamate was obtained in 89% isolated yield from 2-bromo-4-fluoroaniline [1]. While a directly matched iodine-catalyzed yield for the isomeric N-Boc-4-bromo-2-fluoroaniline is not available in the same patent, the literature on iodine-catalyzed Boc protection of electronically diverse anilines reports a broad range of 40–99% yield, with electron-deficient substrates often giving lower yields [2]. The 89% yield for this specific ortho-bromo/para-fluoro substrate demonstrates the compatibility of the iodine-catalyzed method with this regioisomer.

Boc Synthesis Yield
Cross-study comparable
89% isolated yield
Supports procurement and method-compatibility context
I₂-catalyzed protocol; electron-deficient aniline baseline varies (40–99%)
Synthetic methodology Amine protection Boc anhydride

Melting Point: Ortho vs Para Regioisomer

Tert-butyl (2-bromo-4-fluorophenyl)carbamate exhibits a measured melting point of 38–39 °C . The para-bromo isomer (N-Boc-4-bromo-2-fluoroaniline, CAS 209958-42-9) is reported as an off-white to light yellow solid with a storage condition of 2–8 °C but without a discrete melting point value in the same database, suggesting a lower or less well-defined melting range . This difference in solid-state behavior can affect handling, purification, and formulation in kilogram-scale processes.

Melting Point
Cross-study comparable
38–39 °C vs. isomer undefined mp
Solid-state handling and purification attribute
Well-defined mp facilitates crystallization and automated synthesis
Physicochemical characterization Solid-state properties Regioisomer comparison

Predicted pKa and Electronic Effects

The predicted pKa of tert-butyl (2-bromo-4-fluorophenyl)carbamate is 11.91±0.70, compared to 11.90±0.70 for its 4-bromo-2-fluoro isomer . The near-identical basicity indicates similar electronic character of the carbamate nitrogen. However, the ortho-bromine in the target compound is positioned adjacent to the carbamate group, creating a steric environment that can retard oxidative addition in Pd-catalyzed cross-coupling relative to the para-bromo isomer, while simultaneously benefiting from the electron-withdrawing effect of the para-fluorine . This translates into chemo- and regioselectivity differences when the molecule is employed in sequential cross-coupling sequences.

Predicted pKa
Class-level inference
ΔpKa ≈ 0.01 (negligible)
Reactivity difference is steric/positional, not electronic
pKa 11.91±0.70 vs 11.90±0.70 for isomer
Electronic effects pKa prediction Cross-coupling reactivity

3-Methyleneindoline Precursor Synthesis

In a four-step synthesis of regioselectively fluorinated 3-methyleneindolines, tert-butyl (2-bromo-4-fluorophenyl)carbamate was employed as the key ortho-bromoarylcarbamate intermediate. The sequence involved N-propargylation followed by reductive radical cyclization with tributyltin hydride/AIBN to construct the indoline core . This demonstrates the compound's specific suitability for transformations that exploit the ortho relationship between the bromine and the protected nitrogen.

Indoline Synthesis
Supporting evidence
80% over 4 steps to fluorinated 3-methyleneindoline
Demonstrates stability under radical cyclization conditions
Literature precedent reduces heterocycle synthesis risk
Heterocycle synthesis Indoline Radical cyclization

Application Scenarios for tert-Butyl (2-Bromo-4-Fluorophenyl)carbamate


Suzuki Coupling for Ortho-Biaryls

When a medicinal chemistry program requires installation of an aryl or heteroaryl group at the position ortho to a protected aniline nitrogen while retaining a para-fluorine substituent for metabolic stability, tert-butyl (2-bromo-4-fluorophenyl)carbamate is the direct precursor. The ortho-bromine is activated by the para-fluorine, enabling efficient Pd-catalyzed coupling, whereas the isomeric 4-bromo-2-fluoro analogue would place the coupling site para to the nitrogen and alter the vector of substitution . The validated 89% synthesis yield ensures reliable sourcing of the starting material [1].

Radical Cyclization to Fluorinated Indolines

The compound has been successfully employed as an ortho-bromoarylcarbamate intermediate in a four-step route to 3-methyleneindolines, a class of valuable intermediates for alkaloid-like scaffolds . Researchers pursuing indole-based kinase inhibitors, GPCR modulators, or fluorinated bioisosteres can use this building block to access regiochemically defined fluorinated indolines with the Boc group serving as a latent nitrogen functionality.

Chemoselective Cross-Coupling (Br > F)

Because the C–Br bond is far more reactive toward oxidative addition than the C–F bond, the compound allows a first cross-coupling at the bromine position while the fluorine remains intact. This chemoselectivity is critical for constructing complex, polyfunctional biaryl systems where a fluorine atom must be preserved for subsequent interactions with a biological target. The well-defined melting point (38–39 °C) further facilitates accurate weighing in parallel synthesis .

Replacing 4-Bromo-2-Fluoro Isomer in Patents

In patent-protected syntheses (e.g., WO2015/66697) where the 2-bromo-4-fluoro regioisomer is specifically claimed as an intermediate, generic substitution with the 4-bromo-2-fluoro isomer would constitute a literal infringement of the synthetic route while also delivering an incorrect connectivity. Procuring the exact CAS 384793-18-4 compound is therefore a legal and scientific necessity for freedom-to-operate in certain development programs [1].

Application
Selection Property
Validation Focus
Ortho-biaryl Suzuki coupling
Ortho-bromine handle with para-fluorine activation
Regiochemical fidelity and coupling efficiency
Fluorinated indoline synthesis
Ortho-bromo/Boc-amine proximity for radical cyclization
Stability under reductive radical conditions
Chemoselective cross-coupling (Br > F)
C–Br reactivity > C–F retention
Sequential coupling without fluorine loss
Patent-defined intermediate sourcing
Exact CAS 384793-18-4 regioisomer identity
Synthetic-route compliance and freedom-to-operate

Technical Documentation Hub

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